2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 72834-31-2
VCID: VC2835118
InChI: InChI=1S/C13H18ClNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H
SMILES: C1CCNC(C1)CCOC2=CC=C(C=C2)Cl.Cl
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.2 g/mol

2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride

CAS No.: 72834-31-2

Cat. No.: VC2835118

Molecular Formula: C13H19Cl2NO

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride - 72834-31-2

Specification

CAS No. 72834-31-2
Molecular Formula C13H19Cl2NO
Molecular Weight 276.2 g/mol
IUPAC Name 2-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H18ClNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H
Standard InChI Key MPFUEIHBNWCJFP-UHFFFAOYSA-N
SMILES C1CCNC(C1)CCOC2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CCNC(C1)CCOC2=CC=C(C=C2)Cl.Cl

Introduction

Structural Characteristics and Chemical Properties

2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring with a 4-chlorophenoxy group attached via an ethyl linker at the 2-position of the piperidine. The compound features a salt form with hydrochloride, which typically enhances water solubility while maintaining stability. Based on structural analysis, this compound shares similarities with other piperidine derivatives that have demonstrated significant pharmacological activities.

The structure incorporates several key features that influence its chemical behavior:

  • A six-membered piperidine heterocyclic ring containing nitrogen

  • An ethyl (two-carbon) linker connecting the piperidine to the phenoxy group

  • A para-chloro substitution on the phenoxy component

  • The hydrochloride salt formation at the piperidine nitrogen

This molecular architecture creates a compound with distinctive electron distribution and spatial configuration, likely affecting its receptor binding properties and pharmacological profile.

Comparative Structural Analysis

When compared with analogous compounds, several structural relationships become evident:

CompoundStructural CharacteristicsMolecular Weight
2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloridePara-chlorophenoxy group at position 2 of piperidine~290 g/mol (estimated)
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochlorideBenzylphenoxy group at position 2 of piperidine331.9 g/mol
3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride2-Benzyl-4-chlorophenoxy group at position 3 of piperidine366.3 g/mol

The chlorine atom in the para position introduces distinctive electronic effects compared to the benzyl group in related compounds. Chlorine's electronegativity causes electron withdrawal from the aromatic ring, potentially altering the compound's reactivity patterns and intermolecular interactions.

Synthesis Methodologies

Based on established synthetic routes for similar piperidine derivatives, several potential pathways can be proposed for the synthesis of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride.

Nucleophilic Substitution Pathway

This approach represents a likely synthetic route:

  • Reaction of 4-chlorophenol with an appropriate 2-carbon halogenated compound to create a 4-chlorophenoxy ethyl intermediate

  • Coupling with a suitably activated piperidine derivative at the 2-position

  • Conversion to the hydrochloride salt through treatment with hydrogen chloride

Alternative Approach Via Piperidine Derivatives

An alternative synthetic route could involve:

  • Preparation of N-(2-chloroethyl)piperidine or its hydrochloride salt

  • Reaction with 4-chlorophenol under basic conditions

  • Skeletal rearrangement to achieve the 2-position substitution pattern

  • Formation of the hydrochloride salt

The synthesis would likely require carefully controlled reaction conditions, including:

  • Temperature control ranging from -25°C to room temperature for certain steps

  • Appropriate solvent systems such as halogenated hydrocarbons (dichloromethane) or aliphatic hydrocarbons

  • Base selection, potentially including alkali metal hydrides such as sodium hydride

Research indicates that for similar reactions, "the reaction is carried out in the presence of an alkali metal, an hydride or amide thereof, in a lower aliphatic hydrocarbon as the solvent" . Additionally, "sodium or potassium hydride preferably sodium hydride dispersed in mineral oil, can be the alkali metal hydride" .

Pharmacological Properties and Biological Activity

While specific pharmacological data for 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is limited, inference from structurally related compounds suggests several potential mechanisms of action and biological effects.

Receptor Interactions

Piperidine derivatives with similar structural features have demonstrated interactions with various neuroreceptor systems:

  • Potential binding affinity for histamine receptors and sigma receptors

  • Possible modulation of calcium channels, which could influence neurotransmission and muscle contraction

  • Structure-dependent interactions with membrane proteins

Antinociceptive Activity

Based on research with analogous compounds, 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride may exhibit antinociceptive (pain-relieving) properties. Animal models have shown that related compounds possess significant antinociceptive activity, making this compound a potential candidate for pain relief therapies.

The following table summarizes the potential biological activities based on structural analogies:

Biological ActivityPotential MechanismStructural Contribution
AntinociceptionModulation of pain signaling pathwaysPiperidine core and phenoxy substituent
Calcium Channel ModulationInhibition of calcium influxElectron distribution influenced by chlorine substituent
Neuroprotective EffectsProtection against oxidative stressBalanced lipophilicity from chlorophenoxy group

Structure-Activity Relationships

The specific structural elements of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride likely contribute distinctively to its biological profile:

The Chlorine Substitution Effect

The para-chlorine substitution on the phenoxy ring introduces several important modifications compared to unsubstituted or differently substituted analogs:

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Altered electron density distribution within the aromatic system

  • Changed dipole moment affecting molecular recognition

  • Potential resistance to certain metabolic pathways

Position-Dependent Activity

The attachment at the 2-position of the piperidine ring (versus the 3-position or N-substitution) creates a specific spatial orientation that would influence receptor binding geometry and affinity. This positional isomerism can significantly impact pharmacological activity profiles.

Analytical Characterization

Comprehensive characterization of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride would typically involve multiple analytical techniques:

Spectroscopic Methods

Analytical TechniqueExpected CharacteristicsStructural Information
Nuclear Magnetic Resonance (NMR)Distinctive proton patterns for piperidine, ethylene linker, and aromatic regionsConfirmation of structural arrangement and substitution pattern
Infrared SpectroscopyCharacteristic bands for C-N, C-O, C-Cl stretching; salt formation indicatorsFunctional group verification
Mass SpectrometryMolecular ion peak with characteristic chlorine isotope patternMolecular weight confirmation and fragmentation analysis

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be the method of choice for purity determination and quantification, with retention behavior dependent on the specific stationary phase and mobile phase conditions.

Research Applications

Based on its structural features and the known properties of related compounds, 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride may have significant applications in several research domains:

Pharmacological Research

  • As a tool compound for investigating specific receptor systems

  • In pain research models, exploiting potential antinociceptive properties

  • For studying ion channel modulation, particularly calcium channels

Medicinal Chemistry

  • As a synthetic intermediate or building block for more complex bioactive molecules

  • In structure-activity relationship studies for drug development

  • As a template for developing novel therapeutic agents

Future Research Directions

The continued investigation of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride presents several promising research avenues:

  • Comprehensive pharmacological profiling to fully characterize its receptor binding spectrum

  • Optimization of synthetic routes to improve yields and purity

  • Development of structure-activity relationships through systematic modification

  • Exploration of potential therapeutic applications, particularly in pain management

  • Investigation of pharmacokinetic properties and metabolic pathways

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